

The Discovery and Historical Context of Gadoleic Acid: A Technical Guide

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Compound of Interest

Compound Name: Gadoleic Acid

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Introduction

Gadoleic acid, systematically known as (9Z)-icos-9-enoic acid, is a monounsaturated omega-11 fatty acid.^[1] Its discovery in the early 20th century marked a significant step in the characterization of marine lipids, particularly those found in cod liver oil, a substance of considerable medicinal interest at the time.^{[2][3][4]} This technical guide provides an in-depth exploration of the discovery and historical context of **gadoleic acid**, detailing the experimental methodologies of the era, presenting quantitative data on its prevalence, and discussing its known metabolic pathways.

The Discovery of Gadoleic Acid: A Historical Perspective

Gadoleic acid was first identified in 1906 by the Norwegian chemist Bull H. while he was analyzing the composition of cod liver oil.^[1] The name "gadoleic" is derived from *Gadus*, the genus for cod, and *oleum*, the Latin word for oil. While Bull H. was able to isolate this novel fatty acid, its precise chemical structure was not fully elucidated until 1933 by the Japanese chemist Takano M.

The early 20th century was a pivotal time in the field of lipid chemistry. Researchers were moving from simply characterizing fats and oils by their bulk properties to isolating and

identifying individual fatty acid components. The work of scientists like Bull H. and Takano M. was foundational to our modern understanding of the diversity and biological significance of fatty acids.

Physicochemical Properties of Gadoleic Acid

Gadoleic acid is a 20-carbon chain fatty acid with a single cis double bond located at the 9th carbon from the carboxyl end (an omega-11 fatty acid).

Property	Value
Systematic Name	(9Z)-Icos-9-enoic acid
Common Names	Gadoleic acid, cis-9-Eicosenoic acid
Molecular Formula	C ₂₀ H ₃₈ O ₂
Molar Mass	310.522 g·mol ⁻¹
Melting Point	23 to 24 °C (73 to 75 °F; 296 to 297 K)
Boiling Point	170 °C (338 °F; 443.15 K) at 0.1 mmHg

Quantitative Distribution of Gadoleic Acid

Gadoleic acid is found in a variety of natural sources, most notably in fish oils and certain plant oils. Its concentration can vary significantly depending on the species and environmental factors.

Source	Gadoleic Acid Content (% of total fatty acids)
Fish Oils	
Cod Liver Oil	8 - 15%
Herring Oil	~14%
Sardine Oil	~3%
Salmon Oil	2 - 3%
Tuna Oil	~3%
Plant Oils	
Jojoba Oil	65 - 80%
Rapeseed Oil (Canola)	8 - 14%
Mustard Seed Oil	8 - 12%

Historical Experimental Protocols

The isolation and characterization of **gadoleic acid** in the early 20th century relied on a series of meticulous and labor-intensive chemical techniques. Modern methods like gas chromatography-mass spectrometry were not yet available, so chemists of the era employed methods based on differential solubility, precipitation, and chemical degradation.

Isolation of Fatty Acids from Cod Liver Oil (Circa 1906)

The initial step in Bull H.'s discovery would have been the extraction and separation of fatty acids from the complex mixture of triglycerides in cod liver oil.

1. Saponification:

- Objective: To hydrolyze the triglycerides into glycerol and free fatty acids (as soaps).
- Protocol:

- A known quantity of cod liver oil was refluxed with an excess of alcoholic potassium hydroxide (KOH) or sodium hydroxide (NaOH) for several hours. This process, known as saponification, breaks the ester bonds of the triglycerides.
- After the reaction was complete, the alcohol was distilled off.
- The resulting soap mixture was dissolved in water.

2. Liberation of Free Fatty Acids:

- Objective: To convert the fatty acid soaps into their free acid form.
- Protocol:
 - The aqueous soap solution was acidified with a mineral acid, such as sulfuric acid (H_2SO_4) or hydrochloric acid (HCl), until the solution was acidic.
 - The free fatty acids, being insoluble in water, would separate as an oily layer.
 - This layer was then separated from the aqueous phase using a separatory funnel.
 - The fatty acid mixture was washed with water to remove any remaining mineral acid and then dried.

3. Separation of Saturated and Unsaturated Fatty Acids (Lead Salt Precipitation):

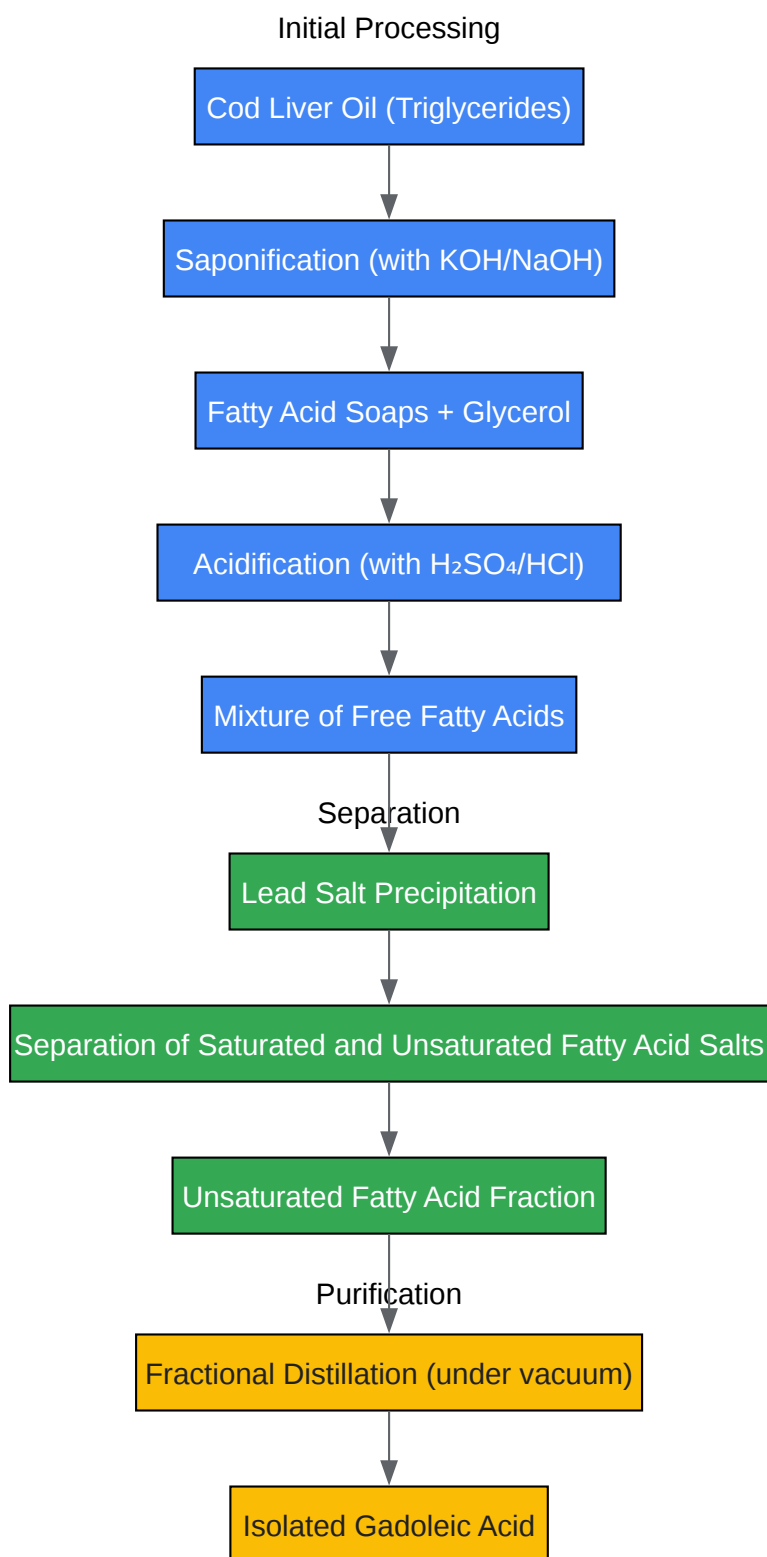
- Objective: To separate the mixture of fatty acids into saturated and unsaturated fractions. This was a crucial step in isolating the then-unknown **gadoleic acid**.
- Protocol:
 - The mixture of free fatty acids was dissolved in warm ethanol.
 - An alcoholic solution of lead acetate was added to the fatty acid solution. This resulted in the formation of the lead salts of all the fatty acids.
 - The mixture was then cooled. The lead salts of saturated fatty acids are less soluble in cold alcohol than the lead salts of unsaturated fatty acids. This difference in solubility

allowed for their separation by filtration.

- The precipitated lead salts of the saturated fatty acids were collected by filtration. The filtrate contained the soluble lead salts of the unsaturated fatty acids, including **gadoleic acid**.
- The separated fractions of lead salts were then treated with a mineral acid to regenerate the free fatty acids.

4. Fractional Distillation:

- Objective: To separate the mixture of unsaturated fatty acids based on their chain length and boiling points.
- Protocol:
 - The mixture of unsaturated fatty acids (or their methyl esters, which are more volatile) was subjected to fractional distillation under reduced pressure (vacuum distillation). This technique allowed for the separation of compounds at lower temperatures, preventing their thermal decomposition.
 - By carefully collecting the fractions that distilled at different temperatures, Bull H. would have been able to isolate a fraction corresponding to a 20-carbon unsaturated fatty acid, which he named **gadoleic acid**.



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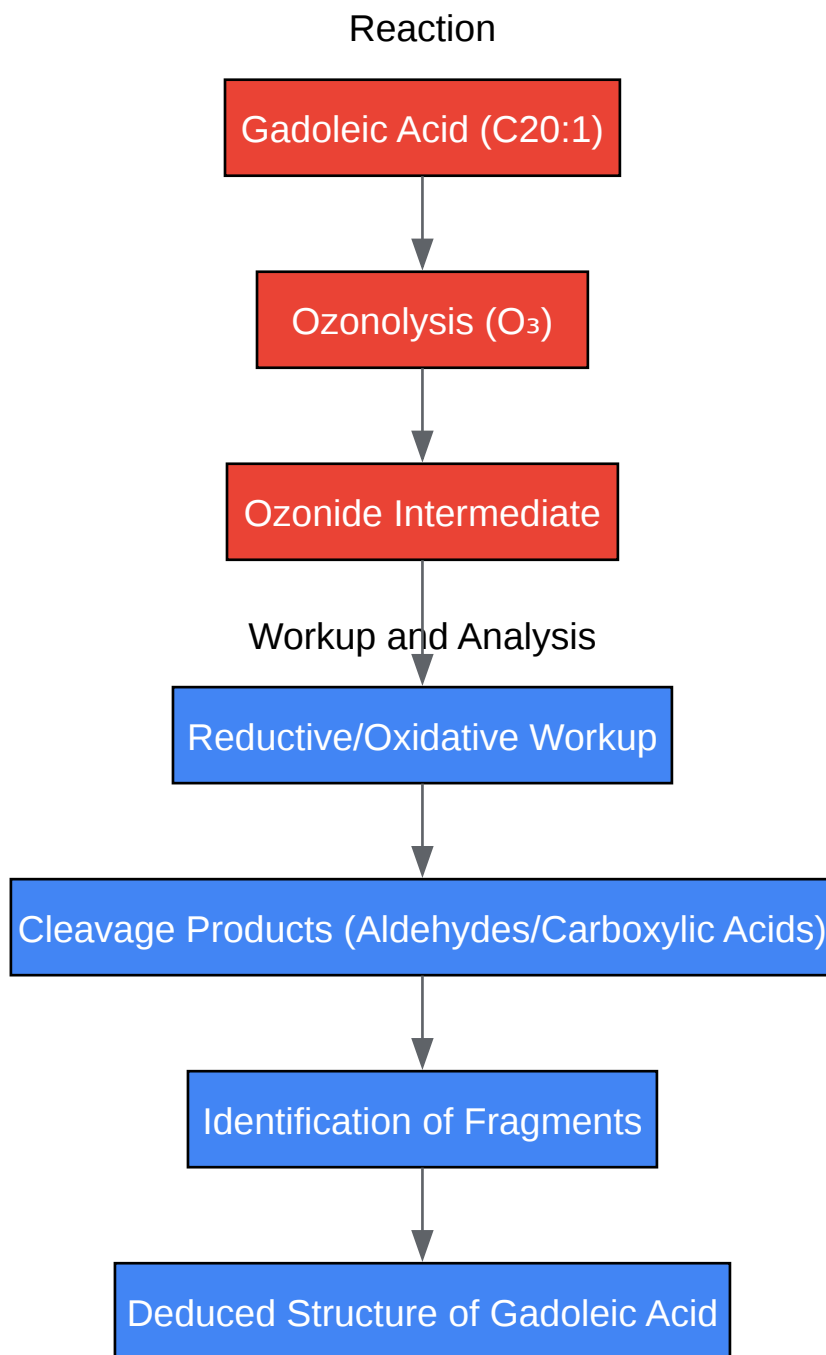
Early 20th Century Isolation of **Gadoleic Acid**

Structure Elucidation of Gadoleic Acid (Circa 1933)

Takano M.'s work to determine the structure of **gadoleic acid** would have involved chemical degradation techniques to pinpoint the location of the double bond.

Ozonolysis:

- Objective: To cleave the double bond in the **gadoleic acid** molecule to identify the resulting fragments.
- Protocol:
 - A solution of the isolated **gadoleic acid** in a non-reactive solvent was cooled to a low temperature.
 - Ozone gas (O_3) was bubbled through the solution. The ozone reacted with the double bond to form an unstable intermediate called an ozonide.
 - The ozonide was then treated with a reducing agent (like zinc dust in water) or an oxidizing agent (like hydrogen peroxide).
 - This workup step cleaved the ozonide, yielding two smaller molecules with carbonyl groups (aldehydes or carboxylic acids) at the position of the original double bond.
 - By identifying these cleavage products, Takano M. could deduce the location of the double bond in the original 20-carbon chain. For **gadoleic acid** (a 9-eicosenoic acid), ozonolysis would yield nonanal (a 9-carbon aldehyde) and 11-oxoundecanoic acid (an 11-carbon aldehyde-acid).



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Structure Determination by Ozonolysis

Metabolism and Biological Role of Gadoleic Acid

While the specific signaling pathways initiated by **gadoleic acid** are not as well-characterized as those for omega-3 and omega-6 fatty acids, its metabolic fate follows the general pathways for very long-chain monounsaturated fatty acids (VLC-MUFAs).

Elongation and Desaturation:

Gadoleic acid can be further metabolized through elongation and desaturation processes. Elongases add two-carbon units to the fatty acid chain, while desaturases introduce additional double bonds. These processes can convert **gadoleic acid** into other long-chain fatty acids.

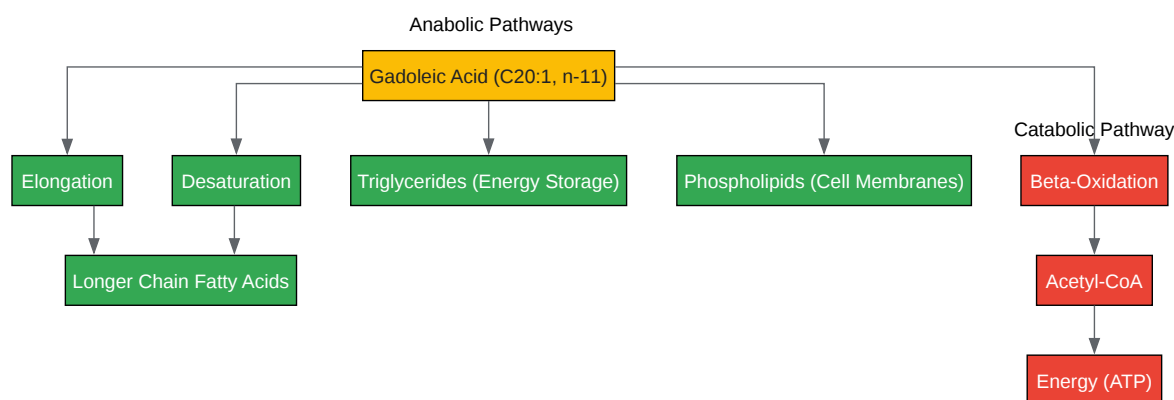
Beta-Oxidation:

Like other fatty acids, **gadoleic acid** can be broken down through beta-oxidation in the mitochondria and peroxisomes to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Incorporation into Lipids:

Gadoleic acid is incorporated into various complex lipids, such as triglycerides for energy storage and phospholipids, which are essential components of cell membranes. The presence of monounsaturated fatty acids like **gadoleic acid** influences the fluidity and flexibility of these membranes.

While direct signaling roles are not extensively documented, some studies on omega-11 fatty acids suggest potential benefits for cardiovascular health, including favorable effects on plasma lipoprotein profiles. Further research is needed to fully elucidate the specific signaling functions of **gadoleic acid**.



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Metabolic Fates of **Gadoleic Acid**

Conclusion

The discovery and characterization of **gadoleic acid** represent a significant chapter in the history of lipid chemistry. The pioneering work of Bull H. and Takano M., using the analytical tools of their time, laid the groundwork for our current understanding of this and other fatty acids. While much has been learned about its distribution and general metabolism, the specific signaling roles and biological functions of **gadoleic acid** remain an area ripe for further investigation. For researchers and professionals in drug development, a deeper understanding of the unique properties and pathways of less common fatty acids like **gadoleic acid** may unlock new therapeutic opportunities.

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